molecular formula C19H19NO4 B11398747 ethyl 4-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)amino]benzoate

ethyl 4-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)amino]benzoate

Cat. No.: B11398747
M. Wt: 325.4 g/mol
InChI Key: GVDNLHBNSGDSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)amino]benzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of an isochromenylcarbonyl group attached to an amino benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)amino]benzoate typically involves the reaction of 3,4-dihydro-1H-isochromen-1-one with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl 4-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)amino]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)amino]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isochromenylcarbonyl group with an amino benzoate ester makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 4-(3,4-dihydro-1H-isochromene-1-carbonylamino)benzoate

InChI

InChI=1S/C19H19NO4/c1-2-23-19(22)14-7-9-15(10-8-14)20-18(21)17-16-6-4-3-5-13(16)11-12-24-17/h3-10,17H,2,11-12H2,1H3,(H,20,21)

InChI Key

GVDNLHBNSGDSAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3CCO2

Origin of Product

United States

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